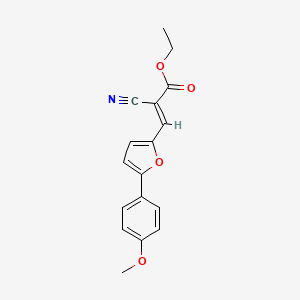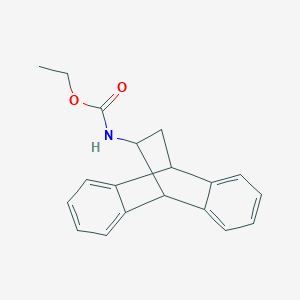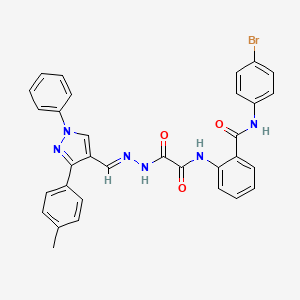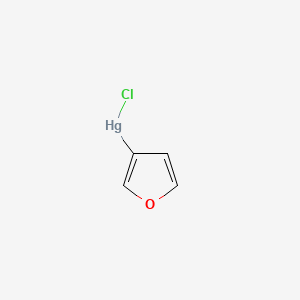
Mercury, chloro-3-furanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, chloro-3-furanyl- is an organomercury compound with the molecular formula C₄H₃ClHgO and a molecular weight of 303.11 g/mol . This compound is characterized by the presence of a mercury atom bonded to a chloro-3-furanyl group, which is a derivative of furan, a heterocyclic organic compound.
Preparation Methods
The synthesis of mercury, chloro-3-furanyl- typically involves the reaction of furan derivatives with mercury salts. One common method is the treatment of glycals with a mercury salt in an aqueous acidic solution or in dioxane, which produces furan diols . This procedure offers excellent yields and is a practical method for synthesizing furan derivatives.
Chemical Reactions Analysis
Mercury, chloro-3-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the mercury atom, which can participate in bonding through its vacant 6p π orbitals . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mercury, chloro-3-furanyl- has several scientific research applications, particularly in the fields of chemistry and environmental science. It is used in the study of mercury’s interaction with organic compounds and its effects on biological systems. The compound is also utilized in the development of fluorescent materials for mercury ion detection, which is significant for environmental monitoring and public health protection .
Mechanism of Action
The mechanism of action of mercury, chloro-3-furanyl- involves its interaction with protein receptors and other molecular targets. When mercury binds to these receptors, it can disrupt normal cellular functions by affecting calcium homeostasis, oxidative stress, and neurotransmitter release . These interactions occur at both the cellular and sub-cellular levels, leading to various toxic effects.
Comparison with Similar Compounds
Mercury, chloro-3-furanyl- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties due to the presence of mercury, mercury, chloro-3-furanyl- is unique in its structural composition, which includes a chloro-3-furanyl group. This structural difference can influence its reactivity and interaction with biological systems .
Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds are also studied for their toxicological effects and environmental impact.
Properties
CAS No. |
5857-38-5 |
|---|---|
Molecular Formula |
C4H3ClHgO |
Molecular Weight |
303.11 g/mol |
IUPAC Name |
chloro(furan-3-yl)mercury |
InChI |
InChI=1S/C4H3O.ClH.Hg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1 |
InChI Key |
HUZUHOIYUDMYRA-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC=C1[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
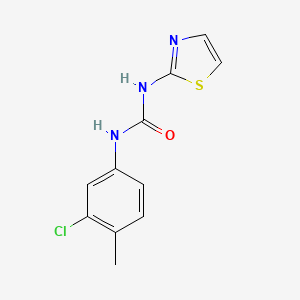
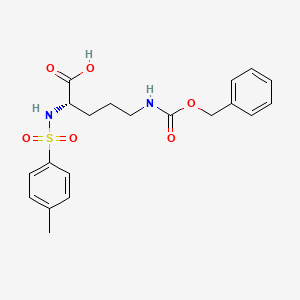
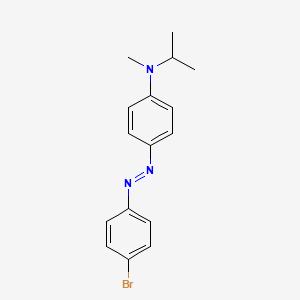
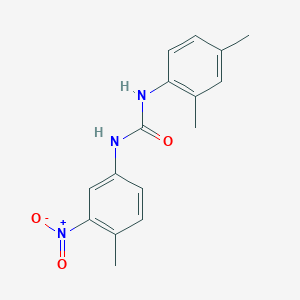
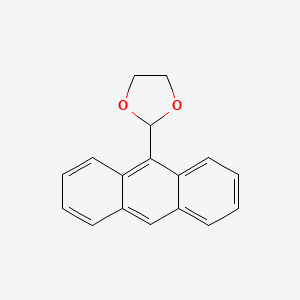
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
